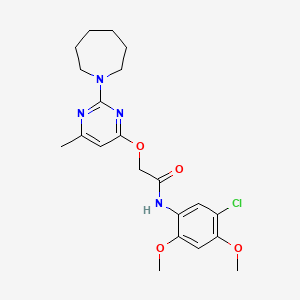

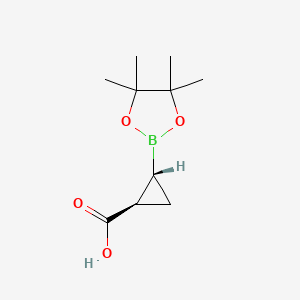

trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester” is a type of boronic ester. Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are commonly used in Suzuki-Miyaura cross-coupling , a key step in synthesizing various compounds .

Chemical Reactions Analysis

Boronic esters participate in various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . A catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported .Wissenschaftliche Forschungsanwendungen

Analytical Challenges and Solutions

Pinacolboronate esters, including trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester, are crucial in the Suzuki coupling reaction, a key method for forming complex molecules in organic chemistry. Analyzing these reactive esters poses significant challenges due to their tendency to hydrolyze into nonvolatile and poorly soluble boronic acids, complicating gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses. Innovative approaches involve using non-aqueous and aprotic diluents, along with highly basic mobile phases (pH 12.4) in reversed-phase HPLC, to stabilize these compounds for purity assessment (Zhong et al., 2012).

Green Chemistry Approaches

The synthesis of aryl- and alkylboronic acid pinacol esters from alkynes can be achieved via solvent-free conditions and microwave irradiation, highlighting an environmentally friendly method that reduces reaction times and avoids the use of metal catalysts. This approach underscores the importance of developing sustainable chemical processes in the synthesis of valuable boronic esters (Gioia et al., 2020).

Polymer Synthesis

Boronic acid pinacol esters are integral to the Suzuki-Miyaura coupling polymerization, enabling the creation of high-molecular-weight π-conjugated polymers with boronic acid ester end-groups. These polymers have potential applications in materials science, including organic electronics and photovoltaics (Nojima et al., 2016).

Photoinduced Decarboxylative Borylation

Visible light can catalyze the conversion of carboxylic acids into boronic esters, a method that simplifies the introduction of boron into organic molecules. This process, which does not require metal catalysts, opens up new possibilities for creating boron-containing compounds with broad utility in drug development and materials science (Fawcett et al., 2017).

Organocatalytic Reactions

The Beckmann rearrangement, catalyzed by phenylboronic acid in the presence of perfluoropinacol, represents an innovative use of boronic esters in synthesizing functionalized amide products. This technique offers a novel pathway for producing pharmaceuticals and commodity chemicals, showcasing the versatility of boronic esters in organic synthesis (Mo et al., 2018).

Wirkmechanismus

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound’s interaction with its targets primarily involves the transformation of the boronic ester moiety into other functional groups, which is of considerable interest in synthesis . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst, is a common application of boronic esters .

Pharmacokinetics

The stability of boronic esters is a significant factor influencing their bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new bonds at stereogenic centres, leading to the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the synthetic utility of organoboranes, a related class of compounds, is tempered by their air and moisture sensitivity . Therefore, it is reasonable to assume that similar environmental factors could influence the action of trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester.

Safety and Hazards

Eigenschaften

IUPAC Name |

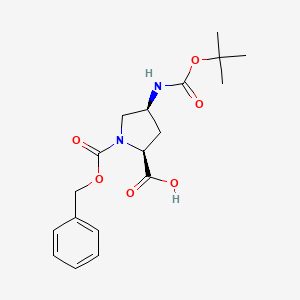

(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJABIMANCDOSQ-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2869118.png)

![7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869122.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2869123.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2869126.png)